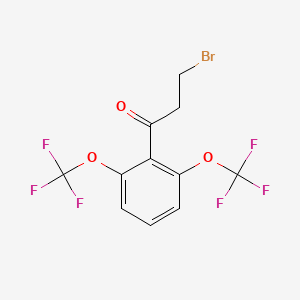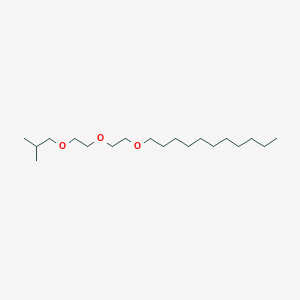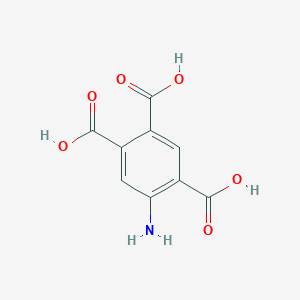
Dimethyl 5,5-dimethyl-5,6,7,8-tetrahydro-1,2-naphthalenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester typically involves the esterification of the corresponding dicarboxylic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of 2,6-diisopropylnaphthalene followed by esterification. This method is efficient for large-scale production and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Produces the corresponding dicarboxylic acid.
Reduction: Yields the corresponding alcohols.
Substitution: Results in substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of high-performance materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester involves its interaction with molecular targets through its ester groups and aromatic ring. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but differs in the position of ester groups.
1,4-Naphthalenedicarboxylic acid: Another isomer with different chemical properties.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is unique due to its specific ester group positions and the presence of tetrahydro and dimethyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
36963-52-7 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
dimethyl 5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-10-12(16)8-7-11(14(17)19-3)13(10)15(18)20-4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
SADYODOKVQOCNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=CC(=C2C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


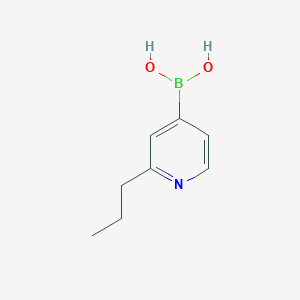
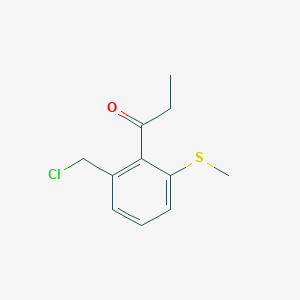



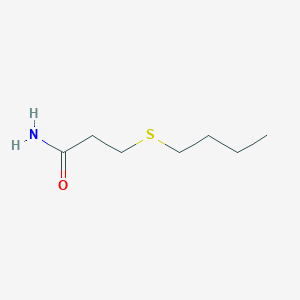
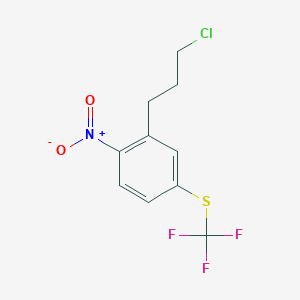
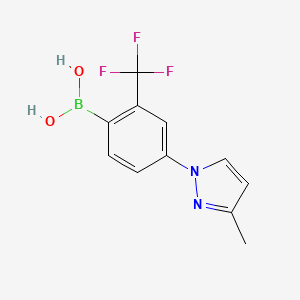
![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)

